molecular formula C12H12F3NO B7877910 5-(2-(Trifluoromethyl)phenoxy)pentanenitrile

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile

Cat. No.: B7877910
M. Wt: 243.22 g/mol
InChI Key: PPAVGFUJYJBIIM-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile is an organic compound with the molecular formula C12H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethyl)phenoxy)pentanenitrile typically involves the reaction of 2-(trifluoromethyl)phenol with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-(Trifluoromethyl)phenol+5-BromopentanenitrileK2CO3,DMF,HeatThis compound\text{2-(Trifluoromethyl)phenol} + \text{5-Bromopentanenitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 2-(Trifluoromethyl)phenol+5-BromopentanenitrileK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

    Oxidation: The phenoxy ring can undergo oxidation reactions, potentially forming quinones or other oxidized products.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products

    Amides: Formed from nucleophilic substitution of the nitrile group.

    Quinones: Formed from oxidation of the phenoxy ring.

    Amines: Formed from reduction of the nitrile group.

Scientific Research Applications

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-Chloro-5-(trifluoromethyl)phenoxy]pentanenitrile
  • 5-[2-(Trifluoromethyl)phenoxy]butanenitrile
  • 5-[2-(Trifluoromethyl)phenoxy]hexanenitrile

Uniqueness

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile is unique due to the specific positioning of the trifluoromethyl group and the length of the pentanenitrile chain. This configuration can influence its reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenoxy]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-6-2-3-7-11(10)17-9-5-1-4-8-16/h2-3,6-7H,1,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAVGFUJYJBIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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